

FPI-1602: A Comparative Analysis with Leading β-Lactamase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

FPI-1602 is a novel β -lactamase inhibitor demonstrating a dual mechanism of action that includes direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). This guide provides a comparative analysis of **FPI-1602** against other prominent β -lactamase inhibitors, supported by available preclinical data.

Overview of FPI-1602 and Comparator Inhibitors

FPI-1602 belongs to the diazabicyclooctane (DBO) class of β -lactamase inhibitors, which also includes avibactam and relebactam. These inhibitors are designed to counteract bacterial resistance to β -lactam antibiotics mediated by β -lactamase enzymes. Unlike traditional β -lactam-based inhibitors, DBOs are non- β -lactam compounds that offer a broader spectrum of activity against various β -lactamase classes. Vaborbactam, another key comparator, is a cyclic boronic acid-based inhibitor.

A distinguishing feature of **FPI-1602** is its dual-action mechanism. Beyond inhibiting serine β -lactamases, it exhibits intrinsic antibacterial activity by targeting penicillin-binding protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for **FPI-1602** and its key comparators.



Table 1: In Vitro Antibacterial Activity of FPI-1602 (Minimum Inhibitory Concentration, MIC)

| Bacterial Strain | FPI-1602 MIC (µg/mL) |
|-------------------------------|----------------------|
| Pseudomonas aeruginosa (PAO1) | 2[1][2] |
| Escherichia coli (GN688) | 0.5[2] |
| Escherichia coli (GN610) | 2[2] |
| Enterobacter cloacae (GN574) | 1[2] |
| Enterobacter cloacae (GN579) | 2[2] |

Table 2: Comparative Inhibition of E. coli Penicillin-Binding Protein 2 (PBP2)

| Inhibitor | IC50 (µM) |
|-----------|------------------|
| FPI-1602 | $3.6 \pm 0.3[1]$ |
| FPI-1523 | $3.2 \pm 0.4[1]$ |
| FPI-1465 | 15 ± 1[1] |
| Avibactam | 63 ± 6[1] |

Table 3: Comparative β-Lactamase Inhibition (IC50 in nM)

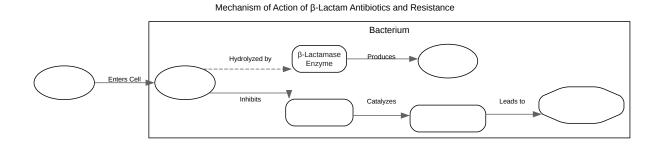


| β-Lactamase Enzyme | Avibactam IC50 (nM) | Relebactam IC50 (nM) | Vaborbactam Ki (nM) |
|-----------------------|------------------------|-------------------------|------------------------|
| Class A | | | |
| CTX-M-15 | 3 - 170 | 230 - 910 | 30 ± 4 |
| KPC-2 | 3 - 170 | 230 - 910 | 63 ± 15 |
| SHV-4 | 3 - 170 | - | - |
| TEM-1 | 3 - 170 | - | - |
| Class C | | | |
| AmpC (P. aeruginosa) | 3 - 170 | - | 35 ± 15 |
| P99 | 3 - 170 | - | - |
| Class D | | | |
| OXA-48 | - | - | 14,000 ± 5,000 |

Note: Direct comparative IC50 or Ki data for **FPI-1602** against specific β -lactamases was not publicly available in the searched literature. The data for comparator inhibitors is provided for context.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

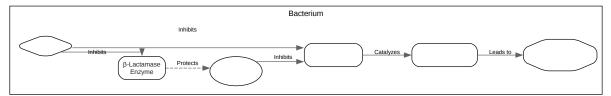


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Mechanism of β-Lactam Action and Resistance

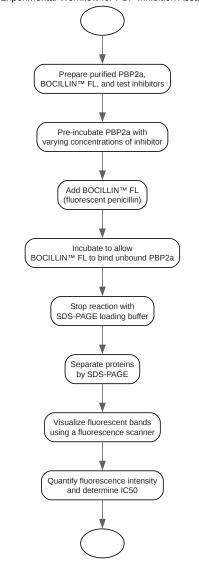
Dual Inhibition Mechanism of FPI-1602



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Dual Inhibition Mechanism of FPI-1602

Experimental Workflow for PBP Inhibition Assay





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PBP Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of **FPI-1602** was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Bacterial Strains: The tested strains (P. aeruginosa PAO1, E. coli GN688, E. coli GN610, E. cloacae GN574, and E. cloacae GN579) were grown overnight on appropriate agar plates.
- Inoculum Preparation: A suspension of each bacterial strain was prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
- Drug Dilution: FPI-1602 was serially diluted in CAMHB in 96-well microtiter plates.
- Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was defined as the lowest concentration of FPI-1602 that completely inhibited visible bacterial growth.

PBP2 Inhibition Assay (Gel-Based Competition Assay)

The inhibitory activity of **FPI-1602** and comparators against E. coli PBP2 was assessed using a competitive binding assay with a fluorescent penicillin derivative, BOCILLIN™ FL.

 Reagents: Purified recombinant E. coli PBP2, BOCILLIN™ FL, and test inhibitors (FPI-1602, FPI-1523, FPI-1465, avibactam).



- Reaction Mixture: Purified PBP2 was pre-incubated with serial dilutions of the test inhibitors
 in a suitable buffer for a specified period to allow for inhibitor binding.
- Fluorescent Labeling: BOCILLIN™ FL was added to the reaction mixture and incubated to allow it to covalently bind to the active site of any unbound PBP2.
- SDS-PAGE: The reaction was quenched, and the protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualization and Quantification: The gel was visualized using a fluorescence scanner. The
 intensity of the fluorescent band corresponding to PBP2 was quantified. The percentage of
 inhibition was calculated relative to a control with no inhibitor.
- IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce BOCILLIN™ FL binding by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Conclusion

FPI-1602 presents a promising profile as a β -lactamase inhibitor with the added benefit of direct antibacterial activity through PBP2 inhibition. Preclinical data indicates potent PBP2 inhibition, superior to that of avibactam. While direct comparative data on its β -lactamase inhibition spectrum is not yet widely available, its dual-action mechanism suggests it could be a valuable tool in combating infections caused by multidrug-resistant bacteria. Further studies are warranted to fully elucidate its comparative efficacy against a broad range of β -lactamases.

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References

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- 2. benchchem.com [benchchem.com]
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